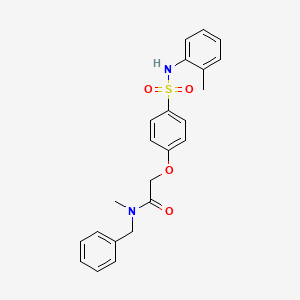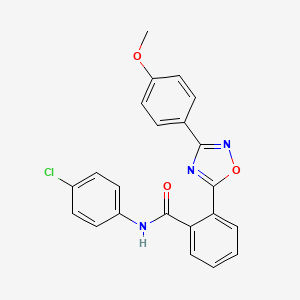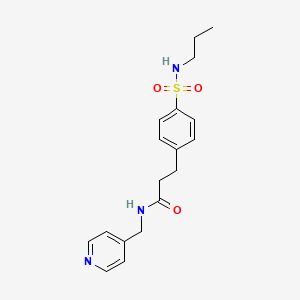
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide, also known as PSB-0777, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of sEH by binding to the enzyme and preventing it from metabolizing fatty acids. This results in an increase in the levels of certain fatty acids, including epoxyeicosatrienoic acids (EETs), which have been shown to have anti-inflammatory and vasodilatory effects.
Biochemical and Physiological Effects
Studies have shown that 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has various biochemical and physiological effects. These include:
- Reduction in blood pressure: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to lower blood pressure in animal models of hypertension.
- Anti-inflammatory effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma.
- Analgesic effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to reduce pain in animal models of neuropathic pain.
- Cardiovascular effects: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been shown to improve cardiovascular function in animal models of heart failure and myocardial infarction.
Advantages and Limitations for Lab Experiments
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has several advantages for lab experiments. It is a highly specific inhibitor of sEH, which allows for the investigation of the role of this enzyme in various diseases. Additionally, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is relatively easy to synthesize, which makes it more accessible for researchers.
However, there are also limitations to the use of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide in lab experiments. One limitation is that it has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide. These include:
- Investigation of its therapeutic potential in various diseases: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has shown promise in animal models of hypertension, inflammation, and pain. Further research is needed to determine its potential therapeutic applications in humans.
- Development of more potent sEH inhibitors: While 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a highly specific inhibitor of sEH, it has relatively low potency. Further research is needed to develop more potent sEH inhibitors.
- Investigation of its pharmacokinetics: 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. Further research is needed to investigate its pharmacokinetics and develop strategies to prolong its half-life.
Conclusion
In conclusion, 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It inhibits the activity of sEH, resulting in various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for its research. Further investigation of 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has the potential to lead to the development of new therapeutic interventions for various diseases.
Synthesis Methods
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide can be synthesized using a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-N-propylsulfonamide with 4-(pyridin-4-ylmethyl)benzaldehyde to produce 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)acrylamide. This intermediate compound is then reduced using a palladium-catalyzed hydrogenation reaction to produce 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide.
Scientific Research Applications
3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-(N-propylsulfamoyl)phenyl)-N-(pyridin-4-ylmethyl)propanamide has the ability to inhibit the activity of a specific enzyme known as soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of fatty acids and has been implicated in various diseases, including hypertension, inflammation, and pain.
properties
IUPAC Name |
3-[4-(propylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-2-11-21-25(23,24)17-6-3-15(4-7-17)5-8-18(22)20-14-16-9-12-19-13-10-16/h3-4,6-7,9-10,12-13,21H,2,5,8,11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUUABJLBYVJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

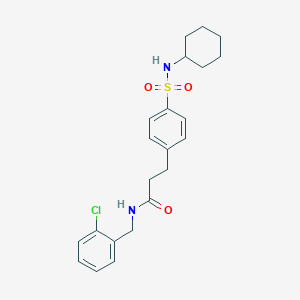
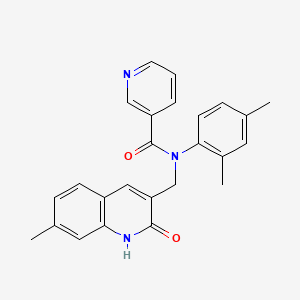
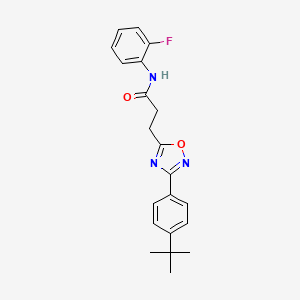



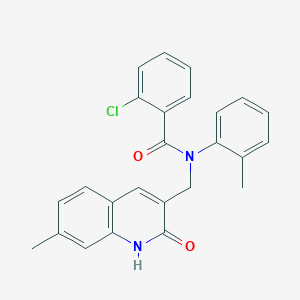

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7689148.png)



